![molecular formula C15H16N2O4S B1266465 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide CAS No. 20241-68-3](/img/structure/B1266465.png)
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide
Description
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, or 4-Amino-N-HESPB, is an organic compound belonging to the class of amides. It is composed of an amine group attached to a benzene ring with a sulfonyl group and a hydroxyethyl group. 4-Amino-N-HESPB is a valuable building block for the synthesis of a variety of molecules and has numerous applications in scientific research.
Scientific Research Applications
Comprehensive Analysis of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide Applications
High-Performance Liquid Chromatography (HPLC)
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide: is utilized in HPLC methods for the separation of compounds. Its unique structure allows for effective separation on Newcrom R1 HPLC columns , providing a reliable means to analyze complex mixtures .
Research in Medicinal Chemistry
Although specific applications in medicinal chemistry are not well-documented, the structure of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide suggests potential utility in the synthesis of pharmaceuticals. Its sulfonyl and amino groups could be key in creating new molecules with therapeutic properties.
Material Science
The compound’s molecular architecture indicates possible applications in material science, particularly in the development of novel materials with unique electrical or optical properties.
Biochemical Assays
The reactivity of the amino and sulfonyl functional groups in 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide makes it a candidate for use in biochemical assays where it could act as a substrate or inhibitor for enzymatic reactions.
Analytical Reference Standard
This compound can serve as an analytical reference standard. Its well-defined structure and stability under various conditions make it suitable for calibrating instruments and validating analytical methods.
Chemical Education
Due to its complex structure, 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide can be used in chemical education to illustrate the synthesis and properties of multifunctional organic compounds.
Patent Applications
Collaboration with Research Institutions
It’s important to note that while the compound has an entry in PubChem, there is limited information on its use in scientific research. A more exhaustive search, including literature and patent databases, as well as outreach to researchers, may yield additional applications.
properties
IUPAC Name |
4-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)22(20,21)9-8-18/h1-7,10,18H,8-9,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPDBDIBLUWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066575 | |
Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | |
CAS RN |
20241-68-3 | |
Record name | 4-Amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20241-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-N-(3-(2-HYDROXYETHYL)SULFONYLPHENYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DO8PQ4EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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